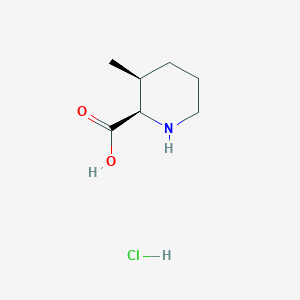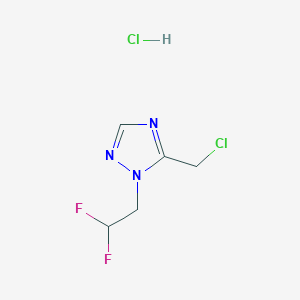
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine
Übersicht
Beschreibung
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C18H20N4S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual-Action Hypoglycemic Agents
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine and its derivatives have been studied for their potential as dual-action hypoglycemic agents. They have shown significant efficacy in activating both glucokinase (GK) and PPARγ, key targets in diabetes management. In particular, certain derivatives have demonstrated potent activity in reducing glucose levels when administered orally to mice, indicating their potential for treating diabetes (Huihui Song et al., 2011).
Antifungal Applications
Derivatives of this compound have also been synthesized with a focus on their antifungal properties. Investigations have revealed that these compounds exhibit significant biological activity against various fungi such as Aspergillus terreus and Aspergillus niger. The antifungal efficacy of these compounds suggests their potential as valuable antifungal agents, opening avenues for further pharmaceutical development (N. N. Jafar et al., 2017).
Novel Fungicide Discovery
In the search for novel pesticides, certain pyrimidin-4-amine-based derivatives related to this compound have been discovered. These compounds have demonstrated superior fungicidal activities compared to several commercial fungicides. Their unique modes of action and lack of cross-resistance to other pesticide classes, coupled with low toxicity to mammals, make them promising candidates for agricultural applications (Aiping Liu et al., 2023).
Wirkmechanismus
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially impact the action of thiazole derivatives .
Biochemische Analyse
Biochemical Properties
4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often leads to conformational changes that can either activate or inhibit the protein’s function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. It also affects gene expression by binding to DNA or RNA, thereby regulating the transcription and translation of specific genes. Furthermore, this compound impacts cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with key enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of specific enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
4-methyl-5-[2-[2-(4-methylphenyl)propan-2-yl]pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-11-5-7-13(8-6-11)18(3,4)16-20-10-9-14(22-16)15-12(2)21-17(19)23-15/h5-10H,1-4H3,(H2,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQWMGZKWUMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)C2=NC=CC(=N2)C3=C(N=C(S3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)


![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)



